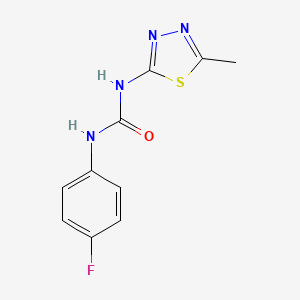
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as AH6809, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications, particularly in the field of cancer research.
Mecanismo De Acción
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide is a cyclooxygenase (COX) inhibitor, which means it blocks the production of prostaglandins by inhibiting the activity of COX enzymes. Prostaglandins are signaling molecules that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide can reduce inflammation and pain. In addition, N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a role in the production of arachidonic acid, a precursor of prostaglandins.
Biochemical and Physiological Effects
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and colon cancer. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce pain and fever in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. It is also relatively easy to synthesize in large quantities. However, N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has some limitations, including its low bioavailability and potential toxicity at high doses. In addition, it may have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. One potential direction is the development of more potent and selective COX inhibitors based on the structure of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. Another direction is the investigation of the role of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in the regulation of immune responses and the potential use of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in the treatment of autoimmune diseases. In addition, the use of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in combination with other drugs or therapies for the treatment of cancer and inflammation warrants further investigation. Finally, the development of novel drug delivery systems for N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide may improve its bioavailability and reduce potential toxicity.
Métodos De Síntesis
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide is synthesized by the reaction of 5-chloro-2-hydroxyaniline with 4-methoxyphenol in the presence of a base, followed by reaction with 2-chloroacetyl chloride. The resulting product is then purified by recrystallization to obtain N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in high purity.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been used in several studies to investigate its role in the inhibition of tumor growth and metastasis.
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-20-11-3-5-12(6-4-11)21-9-15(19)17-13-8-10(16)2-7-14(13)18/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTKNJQNVGDFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)

![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)



![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)